N-(2-oxoindolin-5-yl)-1-naphthamide
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Overview
Description
“N-(2-oxoindolin-5-yl)-1-naphthamide” is a chemical compound that is part of the indole family. Indoles are a class of organic compounds that contain a five-membered heterocyclic ring structure, which consists of two carbon atoms and one nitrogen atom . The specific properties of “this compound” are not widely documented in the literature.
Scientific Research Applications
Neurological Research Applications
One study investigated the effects of a derivative of 2-oxoindolin, N-(1-naphthyl)amide-2-oxoindolin-3-glyoxylic acid, on the monoaminergic system in rats subjected to experimental neurosis. The research demonstrated that this compound effectively adjusted the level of monoamines, influencing adrenaline, noradrenaline, dopamine, and serotonin levels in the blood, suggesting its potential for correcting neurotransmitter imbalances associated with anxiety disorders (Lutsenko et al., 2017).
Enzymatic and Biochemical Studies
In biochemical research, naphthalene 1,2-dioxygenase, an enzyme that catalyzes the dihydroxylation of naphthalene to its cis-diol product, has been studied for its interaction with oxygen and substrates like naphthalene. This enzyme system has been found to undergo uncoupling in the presence of benzene, leading to hydrogen peroxide production, providing insights into the enzyme's function and potential for bioremediation applications (Lee, 1999).
Synthetic Chemistry and Materials Science
A study on the synthesis of 2-(3-amino-2-oxoindolin-3-yl)-3-hydroxynaphthalene-1,4-dione derivatives via a one-pot, three-component reaction under catalyst-free conditions highlights the compound's significance in synthetic chemistry. This method offers a straightforward approach to synthesizing derivatives with potential applications in materials science and organic electronics (Che et al., 2015).
Antioxidant and Pharmaceutical Research
Research on novel carbohydrazones derived from 5-substituted isatin, including 2-oxoindolin derivatives, has explored their antioxidant properties. The study found significant antioxidant activity, which could be leveraged in pharmaceutical applications for developing new antioxidant agents (Çavuş et al., 2020).
Environmental Biodegradation
The enzyme naphthalene dioxygenase, capable of oxidizing naphthalene and related compounds, has been extensively studied for its role in the biodegradation of aromatic pollutants. Research into the substrate specificity and enzyme kinetics of naphthalene dioxygenase provides valuable information for environmental bioremediation strategies aimed at cleaning up contaminated sites (Resnick et al., 1996).
Mechanism of Action
Target of Action
N-(2-oxoindolin-5-yl)-1-naphthamide, also known as N-(2-oxo-2,3-dihydro-1H-indol-5-yl)naphthalene-1-carboxamide, is a compound that has shown notable cytotoxicity toward human cancer cell lines . The primary targets of this compound are caspases, particularly procaspase-3 . Caspases are a large group of cysteine proteases enzymes that play important roles in regulating apoptotic pathways .
Mode of Action
The interaction of this compound with its targets results in the activation of procaspase-3 . This activation leads to the induction of apoptosis, or programmed cell death, in cancer cells . The compound’s mode of action is therefore characterized by its ability to trigger apoptosis in cancer cells .
Biochemical Pathways
This compound affects the apoptotic pathways in cancer cells . By activating procaspase-3, it influences both extrinsic and intrinsic pathways of the apoptotic machine . The downstream effects of this include the accumulation of cells in the S phase and the substantial induction of late cellular apoptosis .
Result of Action
The molecular and cellular effects of this compound’s action are primarily characterized by its cytotoxicity toward cancer cells . Specifically, the compound has been found to induce late cellular apoptosis and cause an accumulation of cells in the S phase . These effects contribute to its potential as an antitumor agent .
Properties
IUPAC Name |
N-(2-oxo-1,3-dihydroindol-5-yl)naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2/c22-18-11-13-10-14(8-9-17(13)21-18)20-19(23)16-7-3-5-12-4-1-2-6-15(12)16/h1-10H,11H2,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUKWPGDQNEGOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)C3=CC=CC4=CC=CC=C43)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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